5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid
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Overview
Description
5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid is a compound that combines a bromopyridine moiety with an azetidine ring and a trifluoroacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Suzuki–Miyaura cross-coupling reaction to introduce the bromopyridine group . The reaction conditions often include the use of a base such as DBU and a palladium catalyst for the cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-2-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form various substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as DBU for the formation of the azetidine ring, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced azetidine derivatives, and various functionalized heterocyclic compounds .
Scientific Research Applications
5-(Azetidin-3-yl)-2-bromopyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with unique properties, such as improved thermal stability and electronic conductivity.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-bromopyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and bromopyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The trifluoroacetic acid group can enhance the compound’s solubility and stability, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine-containing heterocycles, such as azetidine-2-carboxylic acid and its derivatives . These compounds share the azetidine ring structure but differ in their substituents and overall chemical properties.
Uniqueness
5-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of the bromopyridine moiety and the trifluoroacetic acid group, which confer specific chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCOTSLVPNSKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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